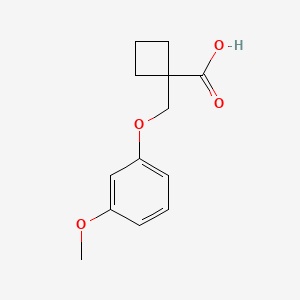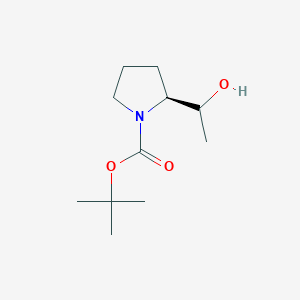![molecular formula C10H5Cl2N3 B13003126 1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
1,4-Dichloroimidazo[1,2-a]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloroimidazo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the imidazoquinoxaline family. This compound is characterized by the presence of two chlorine atoms at the 1 and 4 positions of the imidazo[1,2-a]quinoxaline skeleton. It has garnered significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichloroimidazo[1,2-a]quinoxaline can be synthesized through several methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and induced by visible light . Another method involves the condensation of 2-(imidazol-1-yl)aniline with carbonyldiimidazole, followed by reaction with phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 1 and 4 can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives with varying biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base such as cesium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,4-Dichloroimidazo[1,2-a]quinoxaline is not fully understood. preliminary studies suggest that it exerts its biological effects by disrupting key cellular processes. For example, its antifungal activity is believed to result from the disruption of hyphal differentiation, spore germination, and germ tube growth . Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
1,4-Dichloroimidazo[1,2-a]quinoxaline can be compared with other similar compounds, such as:
4-Chloroimidazo[1,2-a]quinoxaline: This compound has a single chlorine atom at position 4 and exhibits similar biological activities.
Imidazo[1,5-a]quinoxalines: These compounds have a different ring fusion pattern but share similar biological activities, including anticancer and antimicrobial properties.
Quinoxaline 1,4-di-N-oxides: These compounds are known for their antibacterial and anticancer activities and have a different substitution pattern on the quinoxaline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H5Cl2N3 |
|---|---|
Molekulargewicht |
238.07 g/mol |
IUPAC-Name |
1,4-dichloroimidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C10H5Cl2N3/c11-8-5-13-10-9(12)14-6-3-1-2-4-7(6)15(8)10/h1-5H |
InChI-Schlüssel |
WXXVZLGVAAMLMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=C(N23)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2,2,2-Trifluoro-1-(8-(methoxyimino)-2,6-diazaspiro[3.4]octan-2-yl)ethan-1-one](/img/structure/B13003047.png)
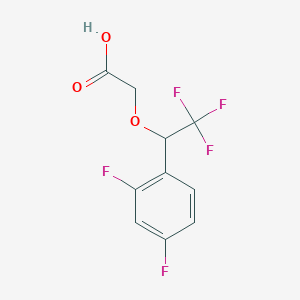
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
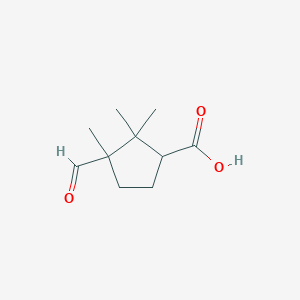
![Octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B13003083.png)
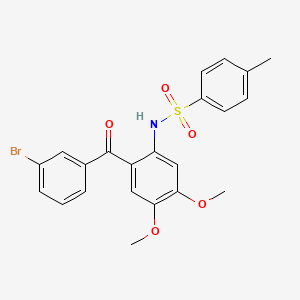
![Ethyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13003102.png)
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)


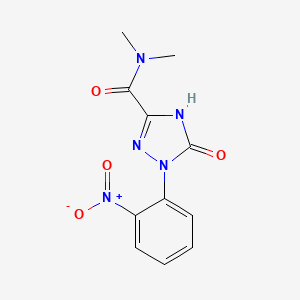
![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
